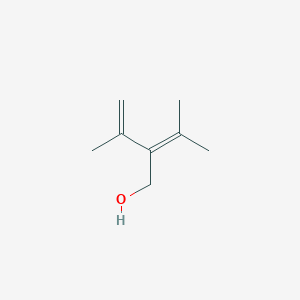

3-Methyl-2-(prop-1-en-2-yl)but-2-en-1-ol

Description

Properties

CAS No. |

52385-60-1 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

3-methyl-2-prop-1-en-2-ylbut-2-en-1-ol |

InChI |

InChI=1S/C8H14O/c1-6(2)8(5-9)7(3)4/h9H,1,5H2,2-4H3 |

InChI Key |

WWRRJTFUHCGDAM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C(CO)C(=C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-2-(prop-1-en-2-yl)but-2-en-1-ol can be synthesized through several methods. One common method involves the reaction of isoprene with formaldehyde in the presence of a base, followed by reduction. The reaction conditions typically include a temperature range of 0-50°C and a pressure of 1-5 atm .

Industrial Production Methods

In industrial settings, this compound is produced through the catalytic hydrogenation of isoprene. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(prop-1-en-2-yl)but-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium at room temperature.

Reduction: Lithium aluminum hydride in dry ether at 0-25°C.

Substitution: Thionyl chloride in the presence of pyridine at 0-10°C.

Major Products Formed

Oxidation: 3-Methyl-2-(prop-1-en-2-yl)but-2-enal.

Reduction: 3-Methyl-2-(prop-1-en-2-yl)butan-2-ol.

Substitution: 3-Methyl-2-(prop-1-en-2-yl)but-2-en-1-chloride.

Scientific Research Applications

3-Methyl-2-(prop-1-en-2-yl)but-2-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-2-(prop-1-en-2-yl)but-2-en-1-ol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in organic reactions, participating in addition and substitution reactions. It can also form hydrogen bonds with biological molecules, influencing their structure and function .

Comparison with Similar Compounds

Research Findings and Implications

- Stereochemical Influence : The chiral configuration of lavandulol (R-enantiomer) is critical for its pheromone activity, suggesting that the target compound’s stereochemistry (if present) could similarly impact biological function .

- Reactivity Trends : The primary alcohol group in this compound makes it more reactive toward esterification or oxidation compared to tertiary analogues like 2-methyl-3-buten-2-ol .

- Analytical Techniques : Gas chromatography/mass spectrometry (GC/MS) and chiral column chromatography are pivotal for distinguishing structural and stereochemical differences among these compounds .

Q & A

Basic: What synthetic methodologies are recommended for 3-Methyl-2-(prop-1-en-2-yl)but-2-en-1-ol, and how can reaction conditions be optimized?

Answer:

The synthesis of terpene-derived alcohols like this compound often involves allylic alcohol precursors or boronate intermediates. For example, analogous compounds (e.g., prenol derivatives) are synthesized via hydroboration or catalytic cross-coupling reactions. A reported procedure for similar alcohols involves reacting 2-butyn-1-ol with a boronate ester under palladium catalysis to yield stereoselective products . Key optimization parameters include:

- Temperature control (0–25°C) to minimize side reactions.

- Use of anhydrous solvents (e.g., THF) to prevent hydrolysis.

- Monitoring reaction progress via TLC or GC-MS to identify intermediates.

- Purification via fractional distillation or column chromatography to isolate the target compound .

Basic: How can the crystal structure of this compound be determined experimentally?

Answer:

X-ray crystallography is the gold standard for structural determination. Key steps include:

- Crystallization : Grow single crystals using vapor diffusion or slow evaporation in solvents like hexane/ethyl acetate.

- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Solution : Employ direct methods via SHELXS or SHELXD for phase determination .

- Refinement : Refine parameters (atomic positions, thermal factors) using SHELXL, ensuring R-factor convergence below 5% .

- Visualization : Generate ORTEP diagrams using ORTEP-III to validate geometry and stereochemistry .

Basic: What analytical techniques are suitable for identifying this compound in complex mixtures?

Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS) :

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR in CDCl₃ to assign olefinic protons (δ 4.8–5.5 ppm) and quaternary carbons .

Advanced: How can researchers resolve contradictions in spectroscopic data during compound characterization?

Answer:

Contradictions often arise from stereochemical ambiguity or impurities. Mitigation strategies include:

- Multi-Technique Validation : Cross-check GC-MS, NMR, and X-ray data. For example, conflicting NOE effects in NMR may require crystallographic validation of stereochemistry .

- Isotopic Labeling : Use deuterated analogs to confirm fragmentation patterns in MS.

- Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .

- High-Resolution MS : Confirm molecular formula (e.g., C₉H₁₄O) with <2 ppm error .

Advanced: What are the challenges in synthesizing stereoisomers of this compound, and how can enantiomeric purity be ensured?

Answer:

Challenges include:

- Stereochemical Control : Allylic alcohols often form racemic mixtures. Use chiral catalysts (e.g., BINAP-Pd complexes) for asymmetric synthesis .

- Enantiomeric Separation :

- Chiral GC columns (e.g., Cyclosil-B) or HPLC with cellulose-based stationary phases.

- Crystallization with chiral resolving agents (e.g., tartaric acid derivatives).

- Purity Analysis : Polarimetry or chiral shift reagents in ¹H NMR (e.g., Eu(hfc)₃) .

Advanced: What safety protocols are critical when handling this compound in reactive or high-temperature conditions?

Answer:

- Ventilation : Use fume hoods to prevent inhalation of vapors (TLV ≈ 50 ppm).

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats.

- Storage : Store under nitrogen at 4°C in amber glass to prevent peroxide formation.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers address discrepancies between theoretical and experimental physicochemical properties (e.g., boiling point, solubility)?

Answer:

- Boiling Point : Compare experimental values (e.g., 150–160°C) with predictive models (e.g., Antoine equation). Adjust for hydrogen bonding effects.

- Solubility : Use Hansen solubility parameters to optimize solvent selection (e.g., logP ≈ 2.5 suggests moderate polarity) .

- Thermogravimetric Analysis (TGA) : Validate decomposition temperatures against computational simulations (e.g., Gaussian 16).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.